The primary synthesis of (E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen–Schmidt condensation reaction. In this process, an aromatic aldehyde reacts with an acetophenone derivative under basic or acidic conditions to form the chalcone structure. For example, the condensation of 3,4,5-trimethoxyacetophenone with an appropriate aldehyde yields the desired product. The reaction conditions can significantly affect the yield and purity of the final compound .
(E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one has shown promising biological activities in various studies. It exhibits significant antioxidant properties and has been evaluated for its potential anti-inflammatory and anticancer effects. Research indicates that chalcone derivatives can inhibit specific enzymes involved in cancer progression and have antimicrobial properties against various pathogens . Additionally, some studies have suggested that this compound may possess neuroprotective effects.
The synthesis methods for (E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one primarily include:
The applications of (E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one are diverse:
Interaction studies involving (E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one focus on its biochemical interactions with various proteins and enzymes. For instance:
Several compounds share structural similarities with (E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Hydroxychalcone | Structure | Contains a hydroxyl group which enhances solubility and biological activity. |
| 3-(Phenyl)-prop-2-en-1-one | Structure | Simpler structure; lacks methoxy substitutions but retains biological relevance. |
| 2ʹ-Hydroxy-3ʹ,4ʹ-dimethoxyacetophenone | Structure | Similar methoxy groups; different substitution pattern affects its reactivity and activity profile. |
(E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to its dual methoxy-substituted phenyl rings which enhance its lipophilicity and biological activity compared to simpler chalcones. The presence of multiple methoxy groups also contributes to its antioxidant capacity and potential therapeutic applications.
The Claisen-Schmidt condensation remains the cornerstone of chalcone synthesis, particularly for (E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one. This reaction involves the base- or acid-catalyzed condensation of 3,4,5-trimethoxyacetophenone with 3,4,5-trimethoxybenzaldehyde. Recent optimizations focus on improving reaction yields, reducing reaction times, and enhancing functional group tolerance.
Catalyst Systems:
Traditional base catalysts like sodium hydroxide (NaOH) in methanol or ethanol remain prevalent due to their simplicity and cost-effectiveness [2]. However, micellar systems using cationic surfactants such as cetyltrimethylammonium bromide (CTAB) and nonionic surfactants like Tween 80 have emerged as superior alternatives. These surfactants stabilize reactants within micelles, increasing local concentration and reaction efficiency. For example, CTAB-mediated reactions achieve yields exceeding 80% for analogous chalcones under mild conditions [1].
Solvent Optimization:
Polar aprotic solvents like dimethylformamide (DMF) and aqueous micellar solutions are increasingly favored over traditional alcohols. Micellar media not only reduce solvent waste but also enable reactions at ambient temperatures. Diffusion Ordered Spectroscopy (DOSY) studies confirm that micelles incorporate reactants, with 60–80% of substrates localized within surfactant aggregates [1].
Reaction Conditions:
Elevated temperatures (70–100°C) and Dean-Stark traps for water removal are critical for challenging substrates. For instance, reactions involving sterically hindered aldehydes require reflux in toluene to achieve >90% conversion [2].
Table 1: Comparative Analysis of Claisen-Schmidt Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| NaOH/MeOH | Methanol | 25 | 60–75 | [2] [3] |
| CTAB/H2O | Aqueous micelle | 25 | 80–88 | [1] |
| Tween 80/H2O | Aqueous micelle | 25 | 75–82 | [1] |
| SOCl2/EtOH | Ethanol | 70 | 73–96 | [2] |
Catalytic innovations have expanded the scope of chalcone synthesis, particularly for electron-deficient or sterically hindered substrates.
Base Catalysis:
Strong bases like potassium tert-butoxide and lithium bis(trimethylsilyl)amide (LiHMDS) facilitate enolate formation, critical for chalcone cyclization. Sodium nitrate (NaNO3) supported on natural phosphate in methanol represents a highly efficient system, achieving yields >90% at room temperature [2].
Acid Catalysis:
Protic acids (e.g., HCl, p-toluenesulfonic acid) and Lewis acids (e.g., Zn(bpy)(OAc)2, TiCl4) are employed for substrates sensitive to basic conditions. The SOCl2/ethanol system generates HCl in situ, enabling reactions with 3,4,5-trimethoxybenzaldehyde at 70°C and yielding >90% product [2].
Metal-Catalyzed Systems:
Palladium-catalyzed carbonylative Heck coupling offers an alternative route, though limited by the need for pressurized CO. This method produces chalcones in 71–95% yields and facilitates isotope labeling with ^13^CO [2].
Regioselectivity in (E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one synthesis is governed by the pre-functionalized starting materials. The 3,4,5-trimethoxy groups on both the acetophenone and benzaldehyde precursors are introduced prior to condensation, typically via Friedel-Crafts alkylation or nucleophilic aromatic substitution. For example, 3,4,5-trimethoxyacetophenone is synthesized by methylating 3,4,5-trihydroxyacetophenone using dimethyl sulfate under basic conditions [3].
Conventional solution-phase methods dominate chalcone synthesis, with no reported solid-phase protocols for (E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one. However, solid-supported catalysts (e.g., silica-immobilized NaOH) show promise in related chalcone syntheses, enabling catalyst recycling and simplified purification.
Micellar Media:
CTAB and Tween 80 surfactants in water reduce organic solvent use by 70–90%, aligning with green chemistry principles. These systems also enhance energy efficiency, as reactions proceed at ambient temperatures [1].
Waste Minimization:
Dean-Stark traps in toluene-based systems azeotropically remove water, driving reactions to completion and minimizing byproducts [2].
Catalyst Recycling:
Heterogeneous catalysts like natural phosphate-supported NaNO3 are reusable for up to five cycles without significant activity loss [2].
Table 2: Green Synthesis Metrics
| Parameter | Traditional Method | Green Method | Improvement (%) |
|---|---|---|---|
| Solvent Volume (mL) | 500 | 50 (micellar) | 90 |
| Energy Consumption | 100 kWh | 30 kWh | 70 |
| Catalyst Reuse | 0 cycles | 5 cycles | ∞ |
| nucleus | δ / ppm | multiplicity (J / Hz) | protons | structural assignment | key observation |
|---|---|---|---|---|---|
| ¹H | 7.72 | d (15.6) | 1 | H-3 (β) | trans-coupled to H-2 |
| 7.37 | d (15.6) | 1 | H-2 (α) | confirms E geometry | |
| 7.27 | s | 2 | H-2′, H-6′ | aromatic ring A | |
| 6.87 | s | 2 | H-2″, H-6″ | aromatic ring B | |
| 3.90–3.95 | s | 18 | 6 × O-CH₃ | three methoxy groups on each ring | |
| ¹³C | 189.5 | s | 1 | C-1 | carbonyl carbon |
| 145.0 | s | 1 | C-3 (β) | olefinic carbon | |
| 121.3 | s | 1 | C-2 (α) | olefinic carbon | |
| 153.5, 153.1 | s | 4 | C-3′,5′,3″,5″ | methoxy-bearing aromatic C-O | |
| 106.2, 105.7 | s | 4 | C-2′,6′,2″,6″ | aromatic CH | |
| 61.0; 56.5, 56.3 | s | 6 | O-CH₃ | methoxy carbons |
The 15.6 Hz coupling between H-2 and H-3 unambiguously defines the E configuration [1]. ¹³C shifts corroborate extensive π-delocalisation across the α,β-unsaturated carbonyl system.
| ν / cm⁻¹ | band assignment | spectral note |
|---|---|---|
| 1656 | C=O stretching (conjugated) | intense; hallmark of chalcone carbonyl [1] [2] |
| 1582–1574 | C=C stretching (α,β-enone) | medium; conjugation lowers frequency |
| 1512-1505 | aromatic C=C stretches | sharp doublet from two trimethoxy rings |
| 1230-1003 | C–O stretching of Ar-O-CH₃ | three strong bands diagnostic of 3,4,5-trimethoxy substitution |
| 2940-2835 | aliphatic C–H (O-CH₃) | confirms six methoxy groups |
| 816-800 | out-of-plane C–H of 1,2,3,5-tetrasubstituted benzene | supports substitution pattern |
The superposition of carbonyl and conjugated C=C bands forms an easily recognisable “chalcone-enone envelope” useful for rapid quality control [2].
| m/z (rel. int.) | neutral loss / fragment | mechanistic origin |
|---|---|---|
| 388 (100) | M⁺- | molecular ion C₂₁H₂₄O₇ [1] |
| 373 (40) | –CH₃ | α-cleavage of methoxy group |
| 355 (18) | –OCH₃–H₂O | sequential loss via McLafferty rearrangement |
| 181 (70) | C₉H₉O₄⁺ | trimethoxybenzyl cation (retro-Diels–Alder) |
| 167 (22) | C₈H₇O₄⁺ | demethylated benzyl fragment |
| 121 (15) | C₇H₅O₂⁺ | further cleavage of methoxybenzyl unit |
The base peak at m/z 181 is characteristic of 3,4,5-trimethoxyphenyl systems; its high intensity provides a diagnostic handle for mixture analysis [3] [4]. The pronounced M-15 fragment (loss of CH₃) is typical for aromatic ethers.
Ethanol, 1 × 10⁻⁵ mol L⁻¹, 25 °C
| band | λ_max / nm | ε / (L mol⁻¹ cm⁻¹) | electronic transition | comment |
|---|---|---|---|---|
| I | 268 | 34 000 | π → π* (ring A) | common to all chalcones [5] |
| II | 368 | 33 000 | n → π* + ICT | bathochromically shifted by six methoxy donors [5] [6] |
Compared with unsubstituted chalcone (band II ≈ 340 nm), the +28 nm shift illustrates the strong electron-donating effect of the 3,4,5-trimethoxy substituent, which lowers the HOMO–LUMO gap and enhances molar absorptivity—an advantage for photo-active applications [5] [6].
Single-crystal data for the parent molecule have not yet been deposited. However, the closely related chalcone (E)-1-(1,3-benzodioxol-5-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one crystallises in space group P2₁/n with the following key metrics [7]:
| parameter | value |
|---|---|
| a / Å | 10.9127(2) |
| b / Å | 13.4406(3) |
| c / Å | 11.1011(2) |
| β / ° | 106.29 |
| Z | 4 |
| dihedral angle between aromatic rings / ° | 6.99 |
The dihedral angle < 7° reveals an almost coplanar π-system; such planarity is typically retained when both aryl rings carry 3,4,5-trimethoxy groups because steric hindrance is minimal. Therefore the title compound is expected to adopt a near-planar conformation, enabling efficient π-stacking along the b-axis, stabilised by weak C–H···O interactions between methoxy oxygen atoms and olefinic hydrogens, and slipped π···π contacts (~3.40 Å) between neighbouring trimethoxy rings—features consistently observed across trimethoxy-substituted chalcone crystals [7].